REACTION_CXSMILES
|
CO[C:3]([C:5]1[C:10]([Br:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[CH3:12][C:13]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1>>[CH3:12][C:13]1[CH:18]=[C:17]([NH:19][C:3]([C:5]2[C:10]([Br:11])=[N:9][CH:8]=[CH:7][N:6]=2)=[O:4])[CH:16]=[CH:15][N:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CN=C1Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1)NC(=O)C1=NC=CN=C1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |